molecular formula C8H14ClNO2 B6190557 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2648940-79-6

4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B6190557
CAS No.: 2648940-79-6
M. Wt: 191.65 g/mol
InChI Key: OWTXTKCBZISPJN-UHFFFAOYSA-N
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Description

4-ethyl-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step often involves the cyclization of a suitable precursor to form the bicyclic framework. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Ethylation: The ethyl group is introduced through alkylation reactions, typically using ethyl halides in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
  • 2-azabicyclo[2.1.1]hexane-4-carboxylic acid, ethyl ester, hydrochloride

Uniqueness

4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to the presence of the ethyl group, which can influence its reactivity and binding properties. This structural feature may enhance its suitability for specific applications compared to its analogs.

Properties

CAS No.

2648940-79-6

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-2-7-3-8(4-7,6(10)11)9-5-7;/h9H,2-5H2,1H3,(H,10,11);1H

InChI Key

OWTXTKCBZISPJN-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(NC2)C(=O)O.Cl

Purity

95

Origin of Product

United States

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